1-(2-Methylcyclopentyl)propan-1-one
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Overview
Description
1-(2-Methylcyclopentyl)propan-1-one is an organic compound with the molecular formula C9H16O. It features a cyclopentane ring substituted with a methyl group and a propanone group. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopentyl)propan-1-one can be synthesized through various organic reactions. One common method involves the alkylation of cyclopentanone with a suitable alkyl halide in the presence of a strong base. Another approach is the Friedel-Crafts acylation of methylcyclopentane using propanoyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopentyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
1-(2-Methylcyclopentyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopentyl)propan-1-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Cyclopentanone: Similar in structure but lacks the methyl and propanone groups.
Methylcyclopentane: Similar ring structure but lacks the carbonyl group.
Propanone (Acetone): Contains the carbonyl group but lacks the cyclopentane ring.
Uniqueness: 1-(2-Methylcyclopentyl)propan-1-one is unique due to its combination of a cyclopentane ring with a methyl and propanone group, giving it distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
81977-75-5 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(2-methylcyclopentyl)propan-1-one |
InChI |
InChI=1S/C9H16O/c1-3-9(10)8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
YTKCMSLCAQIAQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC1C |
Origin of Product |
United States |
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